molecular formula C7H6BrFO2 B7961298 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol

2-Bromo-4-fluoro-6-(hydroxymethyl)phenol

Cat. No. B7961298
M. Wt: 221.02 g/mol
InChI Key: HEYYIGDLLQYXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoro-6-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H6BrFO2 and its molecular weight is 221.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Research on the transformation of phenolic compounds under methanogenic conditions showed that phenols with ortho-substitutions like chloro-, fluoro-, bromo-, hydroxyl-, amino-, or carboxyl- were transformed into meta-substituted benzoic acids. This indicates potential applications in environmental bioremediation and organic synthesis (Bisaillon et al., 1993).

  • The study of unsymmetrical binucleating ligands and their copper(II) complexes, involving compounds similar to 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol, reveals applications in the synthesis of molecular complexes with unique spectral, electrochemical, and magnetic properties. This has implications for materials science and coordination chemistry (Amudha et al., 1999).

  • A computational study on a structurally similar compound, (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, using density functional theory, highlighted its potential as a ligand for metal complexes. This suggests applications in the design of metal-organic frameworks and catalysis (Tanak, 2019).

  • The selective detection of fluoride ions in DMSO by 4-bromo-2,6-bis(hydroxymethyl)phenol indicates its use as a fluorometric method for sensing specific ions. This has potential applications in analytical chemistry, particularly in environmental monitoring and quality control (Tavallali et al., 2011).

  • Synthesis of gold(III) complexes in the presence of 4-bromo-2,6-bis(hydroxymethyl)phenol showcased applications in the creation of novel metal-organic compounds, which may have uses in catalysis, material science, and possibly medicinal chemistry (Altun & Yoruç, 2019).

properties

IUPAC Name

2-bromo-4-fluoro-6-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,10-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYYIGDLLQYXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-(hydroxymethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.